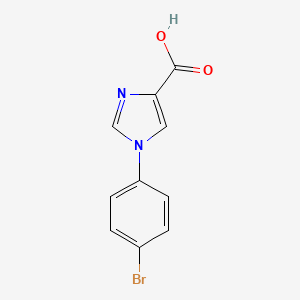
3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone (3-PFBP) is an important organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and other areas of scientific research. 3-PFBP is a colorless solid that is synthesized by a number of methods, including the reaction of 3-pyrrolinomethyl-3,4,5-trifluorobenzaldehyde with potassium hydroxide in the presence of anhydrous ethanol. 3-PFBP has a molecular weight of 353.35 g/mol and a melting point of 171-173°C.
Applications De Recherche Scientifique
Pharmaceuticals
Benzophenone derivatives like 3’-(3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone are used as intermediates in the synthesis of various pharmaceutical compounds. They play a crucial role in the development of new drugs by acting as building blocks for complex molecular structures .
Perfumes and Fragrances
In the fragrance industry, these compounds serve as fixatives and UV stabilizers. They help in prolonging the scent’s longevity and protecting the fragrance compounds from degradation due to UV light .
Laser Dyes
These derivatives are utilized as laser dyes in scientific research and industrial processes. They have specific absorption and emission properties that make them suitable for use in laser technology .
Synthesis of Primary Amines
Benzophenone imines and their derivatives are valuable ammonia equivalents for synthesizing primary amines. This application is significant in chemical synthesis where selective formation of primary amines is desired .
Organic Light-Emitting Diodes (OLEDs)
Due to their electrochemical behavior and photophysical properties, benzophenone derivatives are applied in emissive layers of OLEDs, either as a host or as an emitter. This is important for the development of advanced display and lighting technologies .
Antifungal and Antibacterial Activities
Newly synthesized benzophenone derivatives have been screened for their antifungal and antibacterial activities. These compounds show potential in combating various phytopathogenic fungi and bacteria, which is crucial for medical and agricultural applications .
Propriétés
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h1-5,8-10H,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECGIMUWZIMGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643510 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone | |
CAS RN |
898749-64-9 |
Source


|
| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
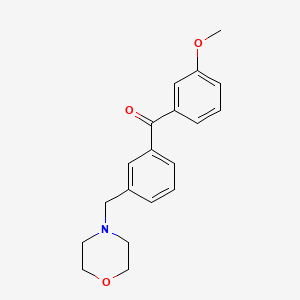

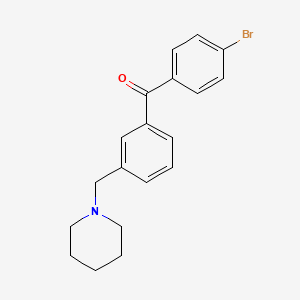

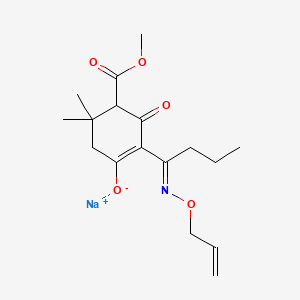
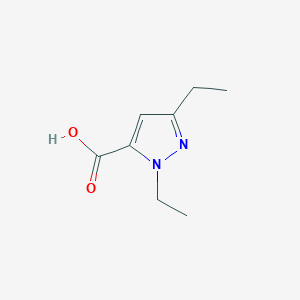

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)


